Myrtecaine hydrochloride

Description

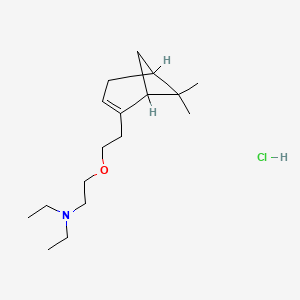

Structure

3D Structure of Parent

Properties

CAS No. |

68342-78-9 |

|---|---|

Molecular Formula |

C17H32ClNO |

Molecular Weight |

301.9 g/mol |

IUPAC Name |

2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]-N,N-diethylethanamine;hydrochloride |

InChI |

InChI=1S/C17H31NO.ClH/c1-5-18(6-2)10-12-19-11-9-14-7-8-15-13-16(14)17(15,3)4;/h7,15-16H,5-6,8-13H2,1-4H3;1H |

InChI Key |

XHEAFBNXHWYLFE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOCCC1=CCC2CC1C2(C)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways to Myrtecaine (B1216821) Hydrochloride

The synthesis of Myrtecaine hydrochloride is a multi-step process rooted in the chemical modification of naturally occurring monoterpenes. nih.gov These pathways are designed to introduce the necessary functional groups to the myrtenal (B1677600) backbone, culminating in the desired anesthetic compound.

Reaction Schemata and Precursor Identification

A proposed retrosynthetic analysis suggests that the target molecule, Myrtecaine, can be disconnected at the ether linkage, revealing two primary synthons: a myrtenal-derived alcohol and a diethylaminoethyl halide. quimicaorganica.org The forward synthesis would, therefore, involve the reaction of these two components.

Key Precursors:

Myrtenal: A naturally occurring monoterpene aldehyde that forms the bicyclic core of Myrtecaine. nih.gov

2-(Diethylamino)ethyl chloride hydrochloride: A key reagent that provides the diethylaminoethyl moiety of the final product. sigmaaldrich.comshreeganeshchemical.com

The synthesis generally proceeds by first reducing the aldehyde group of myrtenal to a primary alcohol, 2-(2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol). This alcohol is then reacted with 2-(diethylamino)ethyl chloride in the presence of a base to form the ether linkage. The final step involves the conversion of the resulting free base to its hydrochloride salt.

Optimization of Reaction Conditions and Yield

The efficiency of Myrtecaine synthesis is contingent upon the optimization of several reaction parameters. The choice of solvent, temperature, and base for the etherification step is critical to maximizing the yield and minimizing the formation of byproducts. While specific proprietary details of industrial synthesis are not extensively published, general principles of ether synthesis apply. The use of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), would facilitate the deprotonation of the myrtenal-derived alcohol, thereby activating it for nucleophilic attack on the diethylaminoethyl chloride.

The reaction temperature must be carefully controlled to prevent side reactions. The purification of the final product, typically achieved through crystallization, is also a key factor in obtaining a high-purity final product.

Role of Diethylaminoethyl Chloride Hydrochloride as a Key Intermediate

Diethylaminoethyl chloride hydrochloride is a bifunctional compound that plays a pivotal role in the synthesis of Myrtecaine and numerous other pharmaceutical agents. sigmaaldrich.comshreeganeshchemical.comshreeganeshchemical.com It serves as the source of the diethylaminoethyl group, which is a common structural motif in many local anesthetics, contributing to their pharmacological activity.

This intermediate is typically prepared by reacting 2-(diethylamino)ethanol (B1670525) with thionyl chloride. orgsyn.org The hydrochloride form is often preferred due to its greater stability and ease of handling compared to the free base. orgsyn.org In the synthesis of Myrtecaine, the chlorine atom of diethylaminoethyl chloride acts as a leaving group, allowing for the formation of the ether bond with the myrtenal-derived alcohol.

Synthesis of Analogs and Structurally Related Derivatives

The chemical scaffold of Myrtecaine offers a versatile platform for the synthesis of a wide array of analogs and structurally related derivatives. researchgate.net These modifications are often pursued to explore structure-activity relationships, enhance potency, or alter the pharmacokinetic profile of the parent compound. nih.govresearchgate.net

Strategies for Structural Modification and Diversification

Several strategies have been employed to diversify the Myrtecaine structure. These include:

Modification of the Monoterpene Core: Alterations to the bicyclic pinene framework of myrtenal can lead to novel analogs. This could involve changing the stereochemistry or introducing new functional groups to the ring system. researchgate.net

Variation of the Linker: The ethoxy linker connecting the monoterpene unit to the amino group can be modified in terms of its length or composition. For instance, replacing the ether linkage with an ester or amide bond would result in different classes of compounds.

Alteration of the Amino Group: The diethylamino group can be substituted with other secondary or tertiary amines to investigate the impact on anesthetic activity.

A notable approach involves the conjugation of myrtenal with other pharmacologically active moieties, such as adamantane (B196018), to create hybrid molecules with potentially enhanced or novel therapeutic properties. mdpi.comresearchgate.net Research has shown that myrtenal-adamantane derivatives exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects. mdpi.comresearchgate.net

Stereochemical Control and Characterization in Synthetic Routes

The synthesis of Myrtecaine and its analogs often involves chiral centers, making stereochemical control a critical aspect of the synthetic process. researchgate.net The starting material, myrtenal, is chiral, and its stereochemistry is typically retained throughout the synthesis.

When introducing new stereocenters, diastereoselective or enantioselective methods may be employed to control the stereochemical outcome. For instance, the synthesis of specific diastereoisomers of related monoterpene derivatives has been shown to result in differential pharmacological activity. researchgate.net

The characterization of the stereochemistry of the synthesized compounds is crucial and is typically accomplished using a combination of spectroscopic and crystallographic techniques. researchgate.net X-ray crystallography provides definitive information about the absolute configuration of stereogenic centers in crystalline compounds. researchgate.net Spectroscopic methods, such as NMR, can be used to assign the relative stereochemistry of the molecule.

Derivatization from Natural Monoterpene Scaffolds

The chemical framework of Myrtecaine is derived directly from naturally occurring monoterpenes, which serve as versatile and chiral building blocks for the synthesis of new biologically active compounds. nih.govmdpi.com Myrtenal, a bicyclic monoterpenoid, is the key natural precursor for Myrtecaine. nih.govmdpi.com The structural modification of myrtenal and other related monoterpenes has been a primary strategy for generating a library of Myrtecaine analogs. nih.govresearchgate.net

Research into the synthesis of 1,2-amino ethers based on monoterpene structures has yielded a series of Myrtecaine analogs. researchgate.net In one study, ten different analogs of the parent compound, 2-[2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy]N,N-diethylethanamine (Myrtecaine), were synthesized and evaluated. researchgate.netresearchgate.net These derivatives were found to possess toxicities that were either comparable to or lower than Myrtecaine. researchgate.netresearchgate.net While they did not exhibit antiarrhythmic activity, several of the synthesized compounds demonstrated potent local anesthetic effects, similar to the parent compound. researchgate.netresearchgate.net This demonstrates that derivatization from the natural monoterpene scaffold can fine-tune the pharmacological profile of the resulting molecule. researchgate.net

Monoterpenes such as borneol, camphor, geraniol, and pinene are frequently used to synthesize compounds with a wide array of biological activities. researchgate.netresearchgate.netnih.gov The chemical modifications of these natural substances often result in new or more pronounced biological effects, making them a cornerstone of drug discovery. researchgate.netnih.gov

Table 1: Selected Myrtecaine Analogs Derived from Monoterpene Scaffolds This table is interactive. You can sort and filter the data.

| Compound Class | Parent Monoterpene Scaffold | Key Research Finding | Reference(s) |

|---|---|---|---|

| 1,2-Amino Ethers | Myrtenal | Analogs showed comparable or lower toxicity than Myrtecaine. | researchgate.net |

| 1,2-Amino Ethers | Various | Some analogs displayed strong local anesthetic action. | researchgate.netresearchgate.net |

| 1,2-Amino Ethers | Various | Analogs were found to have no antiarrhythmic activity. | researchgate.netresearchgate.net |

| Propranolol Analogs | cis-Carane | Diastereoisomers showed differential activity in anesthetic and anti-arrhythmic tests. | researchgate.netresearchgate.net |

Novel and Emerging Synthetic Approaches for this compound and Its Analogs

The field of organic synthesis is continuously advancing, providing more efficient, safer, and scalable methods for producing active pharmaceutical ingredients (APIs). rsc.org For Myrtecaine and its analogs, emerging approaches focus on sophisticated process technologies and advanced reaction methodologies to build molecular complexity.

Continuous-flow chemistry has emerged as a powerful technology in organic synthesis, offering significant advantages over traditional batch processing for the manufacture of APIs. rsc.orgmdpi.com This technique allows for the synthesis of target compounds under highly controlled conditions, improving efficiency through automation and optimization. mdpi.com Key benefits include enhanced safety, better heat and mass transfer, and simplified scaling-up processes. rsc.orgresearchgate.net

While a specific continuous-flow synthesis for this compound has not been detailed in the reviewed literature, the successful application of this technology to other local anesthetics and APIs highlights its potential. researchgate.netrsc.org For instance, an end-to-end continuous synthesis of diphenhydramine (B27) hydrochloride has been developed, which proceeds without additional solvent at high temperatures, showcasing high atom economy and waste minimization. rsc.org Similarly, flow chemistry has been applied to the synthesis of lidocaine (B1675312) hydrochloride. researchgate.net Photochemical reactions, which can be challenging in batch processes due to light penetration issues, often see dramatically improved yields and productivity in continuous-flow setups, as demonstrated in the synthesis of precursor 82, where the yield increased from 21% in batch to 65% in flow. mdpi.com These examples strongly suggest that continuous-flow systems could be adapted for the efficient and green synthesis of this compound.

Table 2: Comparison of Batch vs. Continuous-Flow Photochemical Synthesis This table is interactive. You can sort and filter the data.

| Parameter | Batch Synthesis | Continuous-Flow Synthesis | Reference(s) |

|---|---|---|---|

| Methodology | Reaction in a standard vessel (e.g., round bottom flask). | Reagents pumped through a reactor (e.g., FEP tubing). | rsc.orgmdpi.com |

| Yield (Example: Cpd. 82) | 21% | 65% | mdpi.com |

| Productivity (Example: Cpd. 82) | Not specified | 417 mg/h | mdpi.com |

| Irradiation Homogeneity | Often poor, decreases with scale. | High, due to small reactor dimensions. | nih.gov |

| Scalability | Often problematic. | Generally straightforward. | rsc.orgresearchgate.net |

The construction of the core bicyclic ring system of Myrtecaine and its analogs can be approached through powerful synthetic strategies like intramolecular cyclization and cycloaddition reactions. quimicaorganica.org These reactions are fundamental in organic chemistry for efficiently building complex carbo- and heterocyclic scaffolds from simpler, non-cyclic precursors. quimicaorganica.orgrsc.org

Intramolecular cyclization involves the formation of a ring from a single molecule containing two reactive functional groups. quimicaorganica.org This approach is a cornerstone in the synthesis of monocyclic and bicyclic systems. quimicaorganica.org For instance, to prevent undesired intramolecular cyclization when synthesizing certain intermediates, N-terminal protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) are often employed. justia.com

Cycloaddition reactions, such as the elegant and atom-efficient [2+2+2] cycloaddition, allow for the formation of multiple carbon-carbon bonds in a single step, catalyzed by a variety of organometallic complexes. rsc.org These reactions are exceptionally useful for creating six-membered rings and can be applied to generate diverse molecular architectures. rsc.org Higher-order cycloadditions, such as [4+2], [6+4], or [8+2] reactions, offer pathways to construct medium-to-large-sized rings with high regio- and stereoselectivity. mdpi.com The application of these advanced cycloaddition strategies could enable the synthesis of novel Myrtecaine analogs with modified bicyclo[3.1.1]heptane cores or the addition of new ring systems, potentially leading to compounds with unique therapeutic properties.

Modern drug discovery often relies on the advanced chemical modification of known scaffolds to enhance activity or introduce new therapeutic properties. researchgate.net Conjugating a natural product-derived molecule with an established pharmacophore is a contemporary method for creating new, potent biologically active compounds. researchgate.netpreprints.org

A prominent example of this strategy is the development of myrtenal–adamantane conjugates. researchgate.netnih.gov Adamantane is a well-known pharmacophore, and its conjugation to myrtenal has been shown to produce derivatives with a wide spectrum of beneficial properties, including antimicrobial, antifungal, antiviral, anticancer, anxiolytic, and neuroprotective activities. researchgate.netnih.gov This approach of creating hybrid molecules leverages the structural features of both the natural monoterpene and the synthetic pharmacophore to generate compounds with enhanced or entirely new biological effects compared to the parent substances. researchgate.netpreprints.org This method represents a key strategy for the functionalization of the Myrtecaine scaffold to develop next-generation therapeutic agents. researchgate.net

Table 3: Potential Therapeutic Applications of Myrtenal-Adamantane Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Modification Strategy | Reported Potential Activity | Reference(s) |

|---|---|---|---|

| Myrtenal-Adamantane Conjugates | Conjugation with Adamantane Pharmacophore | Antimicrobial | researchgate.netnih.gov |

| Myrtenal-Adamantane Conjugates | Conjugation with Adamantane Pharmacophore | Antifungal | researchgate.netnih.gov |

| Myrtenal-Adamantane Conjugates | Conjugation with Adamantane Pharmacophore | Antiviral | researchgate.netnih.gov |

| Myrtenal-Adamantane Conjugates | Conjugation with Adamantane Pharmacophore | Anticancer | researchgate.netpreprints.org |

| Myrtenal-Adamantane Conjugates | Conjugation with Adamantane Pharmacophore | Anxiolytic | researchgate.netnih.gov |

| Myrtenal-Adamantane Conjugates | Conjugation with Adamantane Pharmacophore | Neuroprotective | researchgate.netnih.gov |

Preclinical Pharmacological Mechanisms of Action

Molecular and Cellular Mechanisms Underlying Local Anesthetic Activity

The primary pharmacological action of myrtecaine (B1216821) hydrochloride is its ability to induce local anesthesia by blocking nerve impulses. wikipedia.org This effect is attributed to its interaction with key components of nerve cell membranes, leading to a disruption of the signaling process that transmits pain sensations.

Interaction with Ion Channels and Receptor Systems

The principal mechanism by which local anesthetics like myrtecaine hydrochloride exert their effects is through the blockade of voltage-gated sodium channels. drugbank.comdrugbank.com While specific studies detailing the interaction of this compound with particular isoforms of sodium channels are not extensively available in publicly accessible literature, the general mechanism for this class of drugs is well-established. By binding to these channels, this compound is thought to stabilize the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential in nerve fibers. frontiersin.orgnih.gov This action effectively interrupts the transmission of pain signals from the periphery to the central nervous system.

Detailed preclinical data on the specific binding sites and affinity of this compound for different ion channels and receptor systems are limited.

Modulation of Nerve Impulse Transmission in Preclinical Models

Preclinical models are crucial for understanding how local anesthetics modulate nerve impulse transmission. Standard models, such as the sciatic nerve block model in rodents, are employed to evaluate the efficacy of nerve-blocking agents. mdbneuro.comgoogleapis.com In such models, the anesthetic is administered directly to the vicinity of the nerve, and the resulting block of sensory and motor function is assessed. While myrtecaine is used for local anesthesia, specific preclinical studies detailing its effects in these nerve block models are not readily found in the reviewed literature. However, the established use of myrtecaine in topical analgesic formulations suggests its effectiveness in modulating nerve impulses at the site of application. wikipedia.orgmedkoo.com

Mechanisms of Facilitation of Chemical Permeation

This compound is frequently formulated with other compounds, notably salicylates, in topical preparations. wikipedia.orgdrugbank.com A key aspect of its preclinical pharmacological profile is its ability to facilitate the permeation of these other chemicals through the skin.

Influence on Membrane and Tissue Barriers

The outermost layer of the skin, the stratum corneum, serves as a significant barrier to the absorption of topical drugs. nih.gov Local anesthetics, in general, can interact with the lipid bilayers of cell membranes, leading to an increase in membrane fluidity and permeability. This interaction can disrupt the highly organized structure of the stratum corneum, thereby enhancing the penetration of co-administered drugs. While the specific effects of this compound on skin structure have not been detailed in available research, its role as a penetration enhancer is a recognized feature of its combination formulations. wikipedia.org

Synergistic Effects with Other Chemical Compounds (e.g., Salicylates)

| Compound Combination | Observed Synergistic Effect | Reference |

| Myrtecaine and Diethylamine (B46881) Salicylate (B1505791) | Myrtecaine facilitates the penetration of diethylamine salicylate, adding to the analgesic and anti-inflammatory actions. | wikipedia.org |

Investigation of Muscle Relaxant Effects in Preclinical Contexts

In addition to its local anesthetic and permeation-enhancing properties, myrtecaine is also reported to have muscle relaxant effects. wikipedia.orgmedkoo.com This property would be beneficial in the treatment of musculoskeletal pain where muscle spasm is a component. However, based on the available scientific literature, specific preclinical studies designed to investigate and characterize the mechanism of this muscle relaxant effect have not been identified. Therefore, the cellular and molecular basis for this reported action remains to be elucidated through dedicated preclinical research.

Proposed Cellular and Molecular Targets

The primary mechanism of action for this compound is believed to be the modulation of voltage-gated sodium channels, a characteristic it shares with other local anesthetics. biorxiv.orgnih.govnih.govfsu.edu Additionally, a muscle relaxant effect has been noted, although the specific molecular interactions underpinning this property are not well-defined. wikipedia.orgmedkoo.comoncowitan.com

Voltage-Gated Sodium Channels

As a local anesthetic, this compound is proposed to exert its effects by blocking voltage-gated sodium channels in neuronal membranes. biorxiv.orgnih.govnih.govfsu.edu These channels are crucial for the initiation and propagation of action potentials. By binding to a site within the channel, local anesthetics can inhibit the influx of sodium ions that is necessary for membrane depolarization. This action effectively raises the threshold for electrical excitation and slows the propagation of nerve impulses, resulting in a reversible blockade of nerve conduction and a localized anesthetic effect. While this is the generalized mechanism for local anesthetics, specific studies detailing the binding affinity and interaction of this compound with different isoforms of voltage-gated sodium channels are not extensively documented.

Putative Muscle Relaxant Targets

Myrtecaine has been described as having a muscle relaxant effect. wikipedia.orgmedkoo.comoncowitan.com The molecular targets for this action have not been specifically identified in preclinical studies. Muscle relaxants can act centrally within the nervous system or peripherally at the neuromuscular junction. wikipedia.org Without specific research on myrtecaine, it is not possible to definitively state its site or mechanism of action for muscle relaxation.

Role in Anti-Inflammatory Formulations

The following table summarizes the proposed cellular and molecular targets for this compound based on its pharmacological classification.

| Proposed Target | Action | Basis of Proposal | Level of Specific Evidence for this compound |

| Voltage-Gated Sodium Channels | Inhibition | Classification as a local anesthetic | Inferred from drug class; specific binding studies lacking |

| Undetermined Muscle Relaxant Targets | Relaxation | Observed pharmacological effect | Mechanism and specific target not identified |

Structure Activity Relationship Sar Studies

Identification of Key Structural Moieties for Pharmacological Activity

The pharmacological activity of myrtecaine (B1216821) hydrochloride is intrinsically linked to its three core structural components: the lipophilic bicyclic pinene scaffold, the intermediate ether-containing chain, and the hydrophilic diethylamine (B46881) terminus.

Lipophilic Group (Bicyclic Pinene Scaffold): The bulky and rigid 6,6-dimethylbicyclo[3.1.1]hept-2-ene moiety, derived from myrtenal (B1677600), serves as the primary lipophilic domain of the molecule. researchgate.netnih.gov This group is essential for the molecule's ability to partition into the lipid-rich environment of the neuronal membrane, a critical step for reaching its site of action on voltage-gated sodium channels. brainkart.comnih.gov The lipophilicity of this scaffold is a key determinant of the anesthetic's potency. brainkart.com The specific stereochemistry of the pinene ring may also influence biological activity.

Hydrophilic Group (Diethylamine): The tertiary diethylamine group constitutes the hydrophilic portion of myrtecaine. researchgate.net At physiological pH, this amine group is protonated, rendering the molecule cationic. This positive charge is crucial for the binding of the local anesthetic to its target site within the pore of the sodium channel, thereby blocking nerve impulse conduction. brainkart.comnih.gov The nature of the alkyl substituents on the nitrogen atom can influence the molecule's pKa and, consequently, its onset of action. brainkart.com

Impact of Functional Group Modifications on Potency and Selectivity (e.g., local anesthetic action)

While specific SAR studies on myrtecaine are not extensively documented in publicly available literature, general principles of local anesthetic design and studies on related monoterpene derivatives offer valuable insights into how modifications of myrtecaine's functional groups could impact its potency and selectivity.

Modification of the Lipophilic Scaffold: Alterations to the pinene ring system would be expected to significantly affect lipophilicity and, therefore, potency. For instance, saturation of the double bond or introduction of further substituents on the bicyclic frame could modulate the compound's ability to penetrate the nerve membrane. Studies on other monoterpenoid anesthetics have shown that the nature of the cyclic system is critical for activity. nih.gov

Modification of the Intermediate Linker: The length and composition of the linker chain are known to be important for local anesthetic activity. Increasing the length of the hydrocarbon chain can enhance lipid solubility and potency. nih.gov Replacing the ether linkage with an ester or amide group would likely alter the metabolic stability and duration of action of the resulting compound. Ester-linked local anesthetics, for example, are generally more susceptible to hydrolysis by plasma esterases. medscape.com

Modification of the Hydrophilic Amine: The tertiary amine is a critical pharmacophoric element. Altering the N-alkyl substituents from diethyl to other groups, such as dimethyl or bulkier moieties, would change the pKa and steric profile of the hydrophilic head. This, in turn, would affect the proportion of the drug in the charged and uncharged forms at physiological pH, influencing the onset and potency of the anesthetic effect. brainkart.com For example, a morpholine (B109124) derivative of a myrtecaine-related structure has been synthesized, indicating that variations in the amine group are synthetically accessible. nih.gov

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional structure and conformational flexibility of myrtecaine hydrochloride are important for its interaction with the sodium channel binding pocket. The molecule must adopt a specific conformation to bind effectively and exert its blocking action.

Design Principles for New Chemical Entities Based on the this compound Scaffold

The myrtecaine scaffold presents a promising starting point for the design of new local anesthetic agents with potentially improved properties. Key design principles can be derived from established SAR knowledge in the field of local anesthetics and the unique structural features of myrtecaine.

Optimizing Lipophilicity: The potency of new analogs could be fine-tuned by modifying the pinene scaffold. This could involve introducing small alkyl or halogen substituents to modulate lipophilicity and electronic properties. The goal would be to enhance potency while maintaining an optimal balance to avoid excessive toxicity. nih.gov

Modulating Pharmacokinetics: The intermediate linker could be a key target for modification to alter the pharmacokinetic profile. Replacing the ether with biodegradable linkages like esters or carbonates could lead to compounds with a shorter duration of action. Conversely, designing more metabolically stable linkers could prolong the anesthetic effect.

Enhancing Selectivity: The hydrophilic amine head can be varied to improve selectivity for specific sodium channel subtypes. The synthesis of analogs with different amine substituents (e.g., piperidine, morpholine) could lead to compounds with altered pKa values and steric bulk, potentially resulting in differential binding affinities for various sodium channel isoforms. nih.gov A study involving the synthesis of piperazine (B1678402) derivatives from a related monoterpene, nopol, demonstrates the feasibility of incorporating different heterocyclic amines. mdpi.com

Chiral Considerations: The inherent chirality of the myrtecaine scaffold should be exploited. The synthesis and evaluation of individual enantiomers and diastereomers are crucial, as stereoisomers often exhibit different pharmacological and toxicological profiles. mhmedical.com

By systematically applying these design principles, it may be possible to develop novel local anesthetics based on the myrtecaine template with enhanced potency, altered duration of action, and improved safety profiles.

Analytical Methodologies for Myrtecaine Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool in the analysis of Myrtecaine (B1216821) hydrochloride, enabling the separation of the active ingredient from other components in a mixture. This separation is based on the differential distribution of the compounds between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of pharmaceutical compounds. While specific, validated HPLC methods exclusively for Myrtecaine hydrochloride are not extensively detailed in publicly available literature, methods for the simultaneous determination of compounds it is often formulated with, such as salicylates, provide a strong basis for its analysis. cuestionesdefisioterapia.comresearchgate.netnih.govgoogle.comgoogleapis.com Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for such analyses. cuestionesdefisioterapia.comsysrevpharm.orgresearchgate.netresearchgate.net

In a typical RP-HPLC setup for a compound like this compound, a C18 or C8 column would likely be used as the stationary phase. cuestionesdefisioterapia.comsysrevpharm.org The mobile phase would typically consist of a mixture of an aqueous buffer (such as a phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). cuestionesdefisioterapia.comsysrevpharm.orgresearchgate.netresearchgate.net The pH of the buffer is a critical parameter that would be optimized to ensure the proper ionization state of this compound for good retention and peak shape. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits significant absorbance. cuestionesdefisioterapia.com For instance, in the analysis of related compounds, detection wavelengths are often set between 220 nm and 280 nm.

A hypothetical HPLC method for this compound could be developed based on methods for similar local anesthetics or its combination products. The following table outlines potential starting parameters for method development.

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm |

| Internal Standard | Ibuprofen or a structurally similar compound |

The data in this table is hypothetical and based on typical HPLC parameters for similar compounds.

Method validation would be performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the reliability of the results. researchgate.net

Gas Chromatography (GC) is another valuable technique for the analysis of volatile and thermally stable compounds. While specific GC methods for the routine analysis of this compound are not widely published, GC-MS (Gas Chromatography-Mass Spectrometry) is a powerful tool for the identification and quantification of components in complex mixtures, including pharmaceutical formulations. epo.orggoogle.comsepscience.comiosrjournals.orgicm.edu.plnih.gov

For the analysis of Myrtecaine, which is a tertiary amine, derivatization might be necessary to improve its volatility and thermal stability for GC analysis. However, direct analysis may also be possible. A typical GC method would involve a capillary column, such as one with a dimethylpolysiloxane stationary phase. nih.gov The carrier gas would likely be an inert gas like helium or nitrogen. nih.gov The temperature of the injector and detector, as well as the oven temperature program, would be optimized to achieve good separation and peak shape. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used for detection. icm.edu.pl

The following table presents potential GC parameters for the analysis of Myrtecaine.

| Parameter | Suggested Condition |

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

The data in this table is hypothetical and based on general GC principles and methods for similar analytes.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for the qualitative identification and separation of compounds. nih.govresearchgate.netmdpi.comillinois.eduyoutube.comprotocols.iomdpi.comnih.gov It can be a useful tool in the preliminary analysis of this compound and for monitoring the progress of chemical reactions.

For the separation of local anesthetics like Myrtecaine, a silica (B1680970) gel plate (e.g., Silica gel 60 F254) is commonly used as the stationary phase. researchgate.netnih.gov The mobile phase, or eluent, is a crucial component that drives the separation. A mixture of organic solvents is typically used, with the polarity adjusted to achieve optimal separation. For instance, a mobile phase consisting of ethyl acetate, methanol, and ammonia (B1221849) solution has been used for the separation of other local anesthetics. researchgate.net

After development, the separated spots can be visualized under UV light (if the compound is UV active) or by spraying with a suitable chemical reagent that reacts with the compound to produce a colored spot. nih.govresearchgate.netillinois.edu Reagents such as cobalt(II) thiocyanate (B1210189) followed by Ehrlich's reagent have been used for the detection of local anesthetics. nih.govresearchgate.net The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic parameter for a given compound under specific TLC conditions. mdpi.com

A potential TLC system for the analysis of this compound is outlined below.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 TLC plates |

| Mobile Phase | Ethyl acetate : Methanol : Ammonia solution (e.g., 48:2:0.5 v/v/v) |

| Visualization | UV light at 254 nm and/or spraying with a suitable reagent (e.g., cobalt(II) thiocyanate) |

The data in this table is based on established TLC methods for the separation of local anesthetics. researchgate.net

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. mdpi.comsciex.comnih.govlcms.cz This technique is particularly well-suited for the analysis of charged molecules like this compound. mdpi.com CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. sciex.com

In a typical Capillary Zone Electrophoresis (CZE) method, a fused-silica capillary is filled with a background electrolyte (BGE) solution. mdpi.com The choice of BGE, its concentration, and pH are critical for achieving a good separation. mdpi.com For the analysis of basic compounds like Myrtecaine, a buffer with a low pH is often used to ensure the analyte is in its protonated, cationic form. The separation is driven by the application of a high voltage across the capillary. mdpi.com Detection is commonly performed by UV-Vis spectrophotometry, where the absorbance is measured as the analytes pass through a detection window in the capillary. mdpi.com

The table below provides a summary of potential CE parameters for this compound analysis, based on methods for similar compounds.

| Parameter | Suggested Condition |

| Capillary | Fused-silica, e.g., 50 µm i.d., 50 cm total length |

| Background Electrolyte | Phosphate or borate (B1201080) buffer at a specific pH (e.g., pH 2.5-9) |

| Applied Voltage | 15-25 kV |

| Detection | UV at a suitable wavelength (e.g., 200-230 nm) |

The data in this table is based on general CE principles and methods for other hydrochloride salts and local anesthetics. mdpi.com

Thin-Layer Chromatography (TLC)

Spectroscopic Characterization Methods

Spectroscopic methods are used to probe the interaction of electromagnetic radiation with the analyte, providing information about its chemical structure and concentration.

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and rapid technique for the quantitative analysis of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. researchgate.netresearchgate.neteopcw.comijarsct.co.inijper.org The absorption of UV or visible light by a molecule is dependent on its electronic structure, specifically the presence of chromophores. eopcw.com

For the analysis of this compound, a solution of the compound is prepared in a suitable solvent, such as methanol or water, and its absorbance is measured at various wavelengths. researchgate.netijper.orgresearchgate.net The wavelength at which the maximum absorbance occurs is known as the lambda max (λmax). eopcw.com This value is a characteristic property of the compound under the specific solvent conditions and can be used for identification and quantification. According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the analyte, which forms the basis for quantitative analysis. researchgate.net For example, the UV spectrum of the local anesthetic tetracaine (B1683103) hydrochloride in aqueous solution shows absorption peaks at 195, 227, and 310 nm. nih.gov It is expected that this compound would also exhibit a characteristic UV spectrum. A study on mebendazole (B1676124) in methanolic hydrochloride reported a λmax of 234 nm. researchgate.net

The following table summarizes the key aspects of UV-Vis spectroscopic analysis.

| Parameter | Description |

| Instrument | UV-Vis Spectrophotometer |

| Solvent | Methanol, Ethanol, or Water |

| Measurement | Absorbance vs. Wavelength |

| Key Parameter | λmax (Wavelength of Maximum Absorbance) |

The specific λmax for this compound would need to be determined experimentally.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used for the qualitative and quantitative analysis of pharmaceutical substances, including this compound. americanpharmaceuticalreview.comnih.gov This method provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. nih.gov

Attenuated Total Reflectance (ATR) is a common sampling technique in IR spectroscopy that allows for the rapid and non-destructive analysis of samples with minimal preparation. americanpharmaceuticalreview.comnih.gov This is particularly advantageous for analyzing solid samples like tablets. americanpharmaceuticalreview.com The IR spectrum of a compound like this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. For instance, the N-H stretching vibrations of secondary amides typically appear around 3400 cm⁻¹, while C-H stretching vibrations from methyl and methylene (B1212753) groups are observed in the 2800-3050 cm⁻¹ region. nih.gov

The analysis of hydrochloride salts using IR spectroscopy can reveal shifts in the spectral bands upon protonation. researchgate.net These shifts provide evidence of the salt formation and can be used to characterize the compound. For example, in the analysis of cytosine hydrochloride, distinct bands corresponding to the protonated form were observed and differentiated from the free base. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds like this compound. panicnmr.comsemanticscholar.org This non-invasive technique provides information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. panicnmr.comsemanticscholar.org

For hydrochloride pharmaceuticals, solid-state NMR can be particularly informative. panicnmr.com Techniques like fast magic angle spinning (MAS) and proton detection have significantly enhanced the sensitivity of NMR for nuclei that are typically difficult to observe. panicnmr.com Two-dimensional NMR experiments, such as Heteronuclear Correlation (HETCOR) spectroscopy, can be used to determine the spatial proximity between different atoms, for example, between carbon and chlorine in a hydrochloride salt. panicnmr.com

In the context of this compound, ¹H NMR and ¹³C NMR would provide detailed information about its complex structure. pharmaffiliates.com For instance, ¹H NMR of a related compound, chitosan, showed characteristic signals for protons in different parts of the molecule, and changes in these signals upon chemical modification were used to confirm the new structure. researchgate.net Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the myrtecaine molecule, aiding in its structural confirmation. pharmaffiliates.com While specific NMR data for this compound is not detailed in the provided results, the principles of NMR spectroscopy are routinely applied to characterize such molecules. panicnmr.compharmaffiliates.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For myrtecaine, the exact mass has been determined to be 265.2406, with a molecular weight of 265.44. medkoo.com The elemental analysis corresponds to the molecular formula C₁₇H₃₁NO. pharmaffiliates.commedkoo.com

MS can be coupled with chromatographic techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) for the separation and identification of components in a mixture. google.com This is particularly useful for impurity profiling. google.com While specific mass spectrometry data for this compound is not extensively available in the search results, predicted MS/MS spectra for myrtecaine have been generated, which can aid in its identification and structural elucidation. drugbank.com

Electrochemical Approaches for Analysis

Electrochemical methods offer a sensitive and often simple alternative for the analysis of pharmaceutical compounds. researchgate.netfrontiersin.org Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are highly efficient for both qualitative and quantitative analysis. researchgate.net These methods are based on the reaction of an analyte at the surface of a working electrode. researchgate.net

The choice of the working electrode is a critical factor for a successful electrochemical analysis. researchgate.net For many organic molecules, a glassy carbon electrode (GCE) is a common choice. researchgate.netmdpi.com The electrochemical behavior of a compound, such as its oxidation or reduction potential, can be used for its quantification. researchgate.net For instance, the electrochemical detection of various analytes has been successfully demonstrated, often achieving low detection limits. researchgate.netmdpi.com While specific electrochemical studies on this compound were not found, the general applicability of these techniques to organic molecules, including those in hydrochloride salt form, is well-established. researchgate.netfrontiersin.org

Advanced Techniques for Real-Time Analysis and Kinetic Studies

Surface Plasmon Resonance (SPR) for Ligand Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, real-time, and label-free optical technique used to study biomolecular interactions. nih.gov It provides quantitative information about the kinetics (association and dissociation rates) and affinity of binding events between a ligand and an analyte. nih.gov

In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and the other molecule (the analyte) is flowed over the surface. nih.govyorksj.ac.uk The binding between the two molecules causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). nih.govmdpi.com

The sensor chip surface is often activated to facilitate the covalent immobilization of the ligand. yorksj.ac.uk After each binding experiment, the surface can be regenerated using a solution, such as glycine-HCl, to remove the bound analyte, allowing for multiple analyses on the same chip. yorksj.ac.ukmdpi.com While no specific SPR studies involving this compound were identified, this technique is widely used in pharmaceutical research to characterize the interaction of drugs with their biological targets. nih.gov

Application of Green Chemistry Principles in Analytical Method Development

Green Analytical Chemistry (GAC) aims to make analytical procedures safer for the environment and human health by reducing or eliminating the use of hazardous substances. researchgate.netmdpi.comd-nb.info This is guided by the 12 principles of green chemistry, which include waste prevention, use of safer solvents, and designing for energy efficiency. researchgate.netd-nb.inforesearchgate.net

In the context of analytical method development for pharmaceuticals like this compound, applying GAC principles could involve:

Miniaturization: Reducing the scale of analyses, which in turn reduces solvent and reagent consumption. researchgate.net

Use of Safer Solvents: Replacing toxic organic solvents with greener alternatives like water, supercritical fluids (e.g., CO₂), or ionic liquids. mdpi.comresearchgate.net

Development of Solvent-Free Techniques: Employing methods like solid-phase microextraction (SPME) that minimize or eliminate the need for solvents. mdpi.com

Automation and Instrumental Methods: Utilizing instrumental techniques like capillary electrophoresis (CE) instead of solvent-intensive methods like traditional liquid chromatography. researchgate.net

The development of green analytical methods is an active area of research, with a focus on creating methodologies that are both effective and environmentally sustainable. researchgate.netmdpi.comd-nb.info The assessment of the "greenness" of an analytical method can be performed using various metrics. nih.gov

In Vitro Research Methodologies

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are a cornerstone of early-stage drug discovery, offering a biologically relevant environment to study the effects of a compound on cellular functions. nih.gov These assays provide crucial information on a compound's biological activity, potential toxicity, and mechanisms of action before advancing to more complex studies. nih.gov For a local anesthetic like Myrtecaine (B1216821), these assays can reveal how it interacts with and affects target cells, such as neurons. A variety of cell-based approaches, from reporter gene technology to protein fragment complementation assays, can be utilized. nih.gov

Receptor binding assays are critical for determining if a compound interacts with specific cellular receptors and with what affinity. These studies often use radiolabeled ligands that compete with the test compound for binding to a target receptor in isolated tissues or cell membranes. nih.gov For a compound with anesthetic properties, binding studies would typically investigate interactions with receptors involved in pain signaling, such as ion channels or G-protein coupled receptors. nih.govgoogle.com For example, assays can be performed on preparations from brain tissue to test for binding at various receptors like serotonin, GABA-A, or opioid receptors. nih.gov The data generated helps to identify the primary targets of the compound and can explain its pharmacological effects.

Table 1: Example Data from a Hypothetical Receptor Binding Assay This table is for illustrative purposes only and does not represent actual experimental data for Myrtecaine hydrochloride.

| Receptor Target | Assay Type | Binding Affinity (Ki) | Conclusion |

|---|---|---|---|

| Sodium Channel (Nav1.7) | Radioligand Competition | Data Not Available | Primary target for local anesthetics |

| TRPV1 Receptor | Radioligand Competition | Data Not Available | Associated with pain and sensation |

| μ-Opioid Receptor | Radioligand Competition | Data Not Available | Modulates pain perception |

A compound's ability to cross biological membranes is a key determinant of its therapeutic efficacy. Membrane permeability assays measure how easily a substance can pass through a lipid bilayer, either by passive diffusion or with the help of transport proteins. nih.gov The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common, non-cell-based method used for high-throughput screening of passive membrane transport. bioassaysys.com This assay uses a filter plate with an artificial lipid membrane to separate a donor and acceptor compartment. Cell-based models, such as those using Caco-2 or MDCK cell monolayers, can provide more complex data by accounting for both passive diffusion and the activity of membrane transporters. nih.gov Understanding the membrane permeability of this compound is essential, as local anesthetics must penetrate the nerve cell membrane to reach their intracellular target, the sodium channel. birmingham.ac.uk

Following membrane permeation, it is important to understand how a compound is taken up by and distributed within cells. These studies often employ fluorescently labeled versions of the compound or analytical techniques like mass spectrometry to quantify the intracellular concentration over time. Investigating cellular uptake provides insight into how efficiently a compound reaches its site of action and whether it accumulates in specific organelles. For this compound, such studies would clarify its concentration kinetics within target neurons, which is directly related to the onset and duration of its anesthetic effect.

Assays for Membrane Permeability and Transport

Biochemical Assays for Enzyme Inhibition or Activation

Biochemical assays are used to determine if a compound directly affects the activity of specific enzymes. researchgate.net Enzyme inhibitors are molecules that bind to enzymes and reduce their activity, a mechanism central to the action of many drugs. wikipedia.org These assays typically involve incubating the purified enzyme with its substrate and the test compound. By measuring the rate of product formation, one can determine if the compound acts as an inhibitor or an activator. nih.gov Different modes of inhibition, such as competitive, non-competitive, or mixed, can be elucidated through kinetic studies. wikipedia.org While local anesthetics primarily target ion channels, investigating their potential effects on key enzymes can uncover secondary mechanisms of action or potential off-target effects. nih.gov

Table 2: Example Data from a Hypothetical Enzyme Inhibition Assay This table is for illustrative purposes only and does not represent actual experimental data for this compound.

| Enzyme Target | Assay Type | IC50 (Concentration for 50% Inhibition) | Mode of Inhibition |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Fluorometric | Data Not Available | Data Not Available |

| Fatty Acid Amide Hydrolase (FAAH) | Colorimetric | Data Not Available | Data Not Available |

| Trypsin | Protease Activity Assay | Data Not Available | Data Not Available |

High-Throughput Screening (HTS) Methodologies for Compound Libraries

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test the biological or biochemical activity of a large number of compounds. bmglabtech.comnih.gov This approach allows for the screening of extensive compound libraries against a specific biological target to identify "hits"—compounds that demonstrate a desired activity. sygnaturediscovery.comevotec.com HTS can employ both biochemical and cell-based assays that have been miniaturized for use in microtiter plates. unitn.it

The development of a robust HTS platform is a critical prerequisite for a successful screening campaign. nih.gov This involves creating and optimizing an assay that is sensitive, reliable, and suitable for automation. bmglabtech.com A crucial part of this process is validation, which ensures the reproducibility and quality of the screening results. nih.gov Statistical parameters, such as the Z'-factor and signal-to-background ratios, are used to assess the quality of an HTS assay. mdpi.com A validated platform allows for the confident identification of active compounds from large libraries, which can then be selected for further investigation and development. mdpi.comdrugtargetreview.com While HTS is generally used to discover new compounds, the methodologies can also be applied to characterize existing molecules like this compound against a wide array of biological targets.

Data Analysis and Hit Prioritization

Following initial screening, particularly in high-throughput screening (HTS) campaigns, a vast amount of data is generated. The subsequent challenge is to analyze this data to identify "hits"—compounds that exhibit the desired biological activity—and to prioritize them for further investigation. evotec.com This process is a critical early phase in drug discovery, designed to efficiently select the most promising candidates from a large pool of compounds. evotec.comnih.gov

The primary goal of data analysis in this context is to distinguish true bioactive compounds from experimental artifacts or false positives. nih.gov Sophisticated computational tools and machine learning models are increasingly being employed to analyze the complex datasets produced by HTS. nih.gov These methods can help identify compounds that produce assay artifacts, ensuring that resources are focused on genuine hits. nih.gov For example, by analyzing the learning dynamics during the training of a gradient boosting model, it is possible to differentiate between compounds with a desired biological response and those causing assay interference. nih.gov

Hit prioritization involves ranking the identified hits based on multiple criteria. axcelead-us.com This can include the potency of the compound, its selectivity for the target, and preliminary data on its absorption, distribution, metabolism, and excretion (ADME) properties. axcelead-us.com Medicinal chemists review the structural information of the hits to identify chemotypes that are most promising for development into lead compounds. axcelead-us.com This structured approach ensures that the most viable candidates are moved forward in the drug discovery pipeline. evotec.com

Table 2: Conceptual Stages of Hit Prioritization

| Stage | Objective | Key Activities | Supporting Technologies |

| Hit Identification | To identify compounds showing activity against a biological target from a large library. | High-Throughput Screening (HTS), Virtual High-Throughput Screening (vHTS). | Automated robotic systems, computational docking simulations. nih.govnih.gov |

| Hit Confirmation | To verify the activity of initial hits and eliminate false positives. | Re-testing active compounds, performing dose-response curves. | Biochemical and cell-based assays. evotec.com |

| Hit Characterization & Prioritization | To rank confirmed hits based on potency, selectivity, and drug-like properties. | Secondary assays, ADME profiling, structural analysis, counter-screening. | Mass spectrometry, structural biology (X-ray, NMR), high-throughput ADME tests. axcelead-us.com |

Physico-chemical Investigations in Model Systems (e.g., phospholipid bilayers)

Understanding the interaction of a drug with biological membranes is fundamental to elucidating its mechanism of action, particularly for compounds like local anesthetics that act on membrane-bound proteins. nysora.com Physico-chemical investigations using model systems, such as phospholipid bilayers (liposomes), provide significant insights into these interactions. nih.gov Research on analogs of myrtecaine has included studying their influence on phospholipid bilayers. researchgate.net

These studies aim to determine how the drug molecule partitions into the membrane, where it is located within the lipid bilayer, and how it affects the physical properties of the membrane, such as fluidity. nih.gov Techniques like fluorescence quenching can be used to determine the location of the drug within the membrane. nih.gov By observing how the drug quenches the fluorescence of probes placed at different depths within the bilayer, researchers can deduce whether the drug resides near the surface or deeper within the hydrophobic core. nih.gov

Furthermore, zeta-potential measurements can reveal interactions with the membrane surface, while steady-state anisotropy can provide information on changes in membrane fluidity. nih.gov Studies on other drugs, such as the non-steroidal anti-inflammatory drug (NSAID) sulindac (B1681787) and its metabolites, have shown that the active form penetrates into the lipid bilayer, which is directly related to its protective effect against lipid peroxidation. nih.gov Inactive forms, in contrast, show weaker interactions with the membrane. nih.gov Such investigations are critical for building a complete picture of a drug's pharmacological profile.

Table 3: Techniques for Physico-chemical Investigation in Model Membranes

| Technique | Information Gained | Principle | Reference |

| Fluorescence Quenching | Location of the drug within the lipid bilayer. | Measurement of the decrease in fluorescence intensity of a probe molecule due to the presence of the drug (quencher). | nih.gov |

| Zeta-Potential Measurement | Interaction of the drug with the membrane surface charge. | Measures the magnitude of the electrostatic potential at the shear plane of the liposome, which is altered by drug binding. | nih.gov |

| Fluorescence Anisotropy | Changes in membrane fluidity. | Measures the rotational diffusion of a fluorescent probe within the membrane, which is affected by the packing of lipid acyl chains. | nih.gov |

| Differential Scanning Calorimetry (DSC) | Effect of the drug on lipid phase transition temperature. | Measures the heat absorbed or released by the lipid bilayer during its phase transition, which can be shifted by the drug. |

In Vivo Preclinical Research Models Focused on Distribution and Fate, Excluding Efficacy and Safety Outcomes

Preclinical Pharmacokinetic Disposition

Tissue Distribution Studies in Animal Models

There is a notable absence of published preclinical studies detailing the tissue distribution of Myrtecaine (B1216821) hydrochloride following topical application in animal models. Standard skin absorption assays, which would quantify the amount of the compound that permeates the skin layers and becomes systemically available, have not been located in the public domain. While the therapeutic action of Myrtecaine implies some level of skin penetration, the extent and localization of the compound within various tissues remain uncharacterized in publicly accessible research.

Excretion Pathways and Mass Balance Studies

Similarly, information on the elimination of Myrtecaine hydrochloride from the body is not detailed in available literature. Preclinical mass balance studies, which are fundamental for understanding the routes and rates of excretion of a drug and its metabolites (typically in urine and feces), appear not to have been published for this compound. For instance, while a product containing diethylamine (B46881) salicylate (B1505791) (a common partner for myrtecaine) showed that small amounts of salicylic (B10762653) acid are found in plasma and excreted in urine after topical application, this provides no information on the excretion of myrtecaine itself. egyptiandrugstore.com

Models for Studying Compound Behavior at the Site of Application

General in vivo models for assessing the percutaneous absorption of topical agents exist and are widely used in pharmacology. However, specific applications of these models to exclusively study the behavior of this compound at the site of application are not described in the available scientific records. The compound's role as a penetration enhancer for other substances has been noted, but studies isolating and detailing its own pharmacokinetic behavior within the skin and underlying tissues are not publicly documented. wikipedia.org

Metabolic Pathways and Preclinical Biotransformation

Identification and Characterization of Metabolites in Preclinical Species

Detailed studies identifying and characterizing the specific metabolites of myrtecaine (B1216821) hydrochloride in preclinical species are not readily found in the public domain. Drug metabolism studies are crucial in drug development to understand the fate of a new chemical entity. nih.govnih.gov These studies often involve the administration of the drug to animal models, followed by the collection of biological samples (e.g., plasma, urine, feces) for analysis. nih.gov Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS), are then employed to separate, detect, and identify the parent drug and its metabolites. nih.gov

Without specific data for myrtecaine, one can only hypothesize its metabolic pathways based on its chemical structure, which contains an ether linkage and a tertiary amine. These functional groups are common sites for metabolic reactions.

Table 1: Potential Metabolic Reactions for Myrtecaine Based on its Structure

| Functional Group | Potential Metabolic Reaction | Resulting Metabolite Type |

| Tertiary Amine | N-dealkylation | Secondary amine metabolite |

| N-oxidation | N-oxide metabolite | |

| Ether Linkage | O-dealkylation | Alcohol and aldehyde metabolites |

| Bicyclic Alkene | Epoxidation, hydroxylation | Epoxide or hydroxylated metabolites |

This table is hypothetical and based on general principles of drug metabolism. Specific studies on myrtecaine are required for confirmation.

Role of Hepatic and Extrahepatic Enzymes in Metabolism

The metabolism of most drugs is predominantly carried out by a superfamily of enzymes known as cytochrome P450 (CYP450), which are highly concentrated in the liver. nih.govclevelandclinic.org Different CYP450 isoforms exhibit varying substrate specificities. nih.gov For instance, CYP3A4 and CYP2D6 are responsible for the metabolism of a vast number of clinically used drugs. nih.gov Other important enzyme families involved in drug metabolism include flavin-containing monooxygenases (FMOs), aldehyde oxidases (AOs), and uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs). optibrium.com

In the absence of specific research on myrtecaine, it is plausible that its metabolism involves one or more of these enzyme systems. For example, the potential N-dealkylation and N-oxidation would likely be catalyzed by CYP450 or FMO enzymes. nih.govoptibrium.com The breakdown of the ether linkage could also be mediated by CYP450 enzymes. nih.gov

Table 2: Major Enzyme Superfamilies and Their Potential Role in Drug Metabolism

| Enzyme Superfamily | Primary Location | Potential Role in Myrtecaine Metabolism (Hypothetical) |

| Cytochrome P450 (CYP450) | Liver (primary), other tissues | N-dealkylation, O-dealkylation, hydroxylation |

| Flavin-containing Monooxygenases (FMO) | Liver, kidney, lung | N-oxidation |

| Aldehyde Oxidase (AO) | Liver, other tissues | Oxidation of any resulting aldehyde metabolites |

| Uridine Diphosphate-Glucuronosyltransferases (UGTs) | Liver, other tissues | Conjugation of hydroxylated metabolites (Phase II) |

This table provides a general overview and its application to myrtecaine is speculative.

Influence of Physiological Factors (e.g., pH) on Preclinical Metabolic Stability

The metabolic stability of a compound refers to its susceptibility to biotransformation. A compound with high metabolic stability is cleared more slowly from the body. Various physiological and physicochemical factors can influence this stability.

The pH of the local environment can affect the ionization state of a drug, which in turn can influence its ability to bind to metabolic enzymes. google.com For many enzymatic reactions, there is an optimal pH at which the enzyme exhibits maximum activity. Deviations from this optimal pH can lead to a decrease in the rate of metabolism.

While specific data on the influence of pH on myrtecaine's metabolic stability is unavailable, it is a general principle that the stability of a drug in preclinical in vitro systems, such as liver microsomes or hepatocytes, is assessed under controlled pH conditions (typically physiological pH of 7.4) to ensure the optimal functioning of the metabolic enzymes. nih.gov Any significant alteration in pH could potentially impact the observed rate of metabolism.

Drug Interaction Studies Non Clinical Chemical and Pharmacological Aspects

Modulation of the Pharmacokinetic Profile of Co-Administered Compounds in Preclinical Settings

Pharmacokinetic drug-drug interactions involve one drug altering the absorption, distribution, metabolism, or excretion (ADME) of another. porsolt.comallucent.com Preclinical studies, typically in animal models, are designed to identify such interactions early in drug development. nih.govwikimedia.org

For myrtecaine (B1216821) hydrochloride, no specific preclinical pharmacokinetic interaction studies were found. Myrtecaine is reported to facilitate the penetration of diethylamine (B46881) salicylate (B1505791) in topical preparations, which suggests a potential pharmacokinetic interaction at the level of skin absorption. wikipedia.orgmedkoo.com However, preclinical studies quantifying this effect—for instance, by comparing the skin permeation or systemic absorption of diethylamine salicylate with and without myrtecaine—are not available in the reviewed literature.

Studies on other local anesthetic combinations have demonstrated such interactions. For example, a preclinical study on a fixed-dose combination of QX-OH and Levobupivacaine in rats showed that QX-OH delayed the absorption of Levobupivacaine from local tissue into the systemic circulation, contributing to a prolonged nerve blockade. nih.gov This highlights the type of preclinical investigation for which data on myrtecaine hydrochloride is currently absent.

| Co-Administered Compound | Preclinical Model | Pharmacokinetic Parameter(s) Modulated | Outcome | Data Source |

|---|---|---|---|---|

| No data available | No data available | No data available | No data available | No data available |

Synergistic or Antagonistic Interactions at a Receptor or Molecular Level (excluding clinical outcomes)

Interactions at a molecular level can lead to synergistic (enhanced) or antagonistic (reduced) effects. These are often investigated through in vitro assays, such as receptor binding studies or cell-based functional assays, to understand the mechanistic basis of a drug's action and its interactions with other compounds. bioivt.comresearchgate.net

Myrtecaine is described as having a muscle relaxant effect in addition to its surface anesthetic properties, and its combination with diethylamine salicylate is sometimes referred to as synergistic. wikipedia.org This suggests that the combined action is greater than the sum of the individual effects. However, the molecular mechanism for this purported synergy has not been elucidated in non-clinical studies. There is no available data from receptor binding assays or other molecular-level investigations to confirm or characterize a synergistic or antagonistic interaction between this compound and other compounds.

General studies on local anesthetics note that combining them can lead to additive toxicity, which is a form of synergistic interaction at the level of safety, but these studies are not specific to myrtecaine. amegroups.org

| Interacting Compound | Molecular Target/Receptor | Assay Type | Nature of Interaction | Key Findings | Data Source |

|---|---|---|---|---|---|

| No data available | No data available | No data available | No data available | No data available | No data available |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Myrtecaine (B1216821) hydrochloride. These calculations, based on the principles of quantum mechanics, can elucidate the electronic structure, molecular geometry, and reactivity of the compound. Methods such as Density Functional Theory (DFT) are often employed to study local anesthetics, providing insights into their behavior in different chemical environments. drugcentral.org

For Myrtecaine, such calculations would reveal the distribution of electron density across the molecule, highlighting the electronegative oxygen and nitrogen atoms and the relatively nonpolar bicyclic hydrocarbon group. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, quantum calculations can generate an electrostatic potential map, which visualizes the charge distribution on the molecule's surface. For Myrtecaine, this would show negative potential around the ether oxygen and the amine nitrogen (in its neutral form), which are sites susceptible to electrophilic attack or hydrogen bonding. The protonated amine of the hydrochloride salt would be a region of positive potential. This information is crucial for predicting how the molecule will interact with its biological target and its environment, such as the lipid bilayer of a nerve cell membrane. drugcentral.org

Table 1: Illustrative Quantum Chemical Properties of Myrtecaine (Note: The following data are illustrative examples based on typical values for similar local anesthetic molecules and are intended to represent the type of information generated from quantum chemical calculations.)

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Polar Surface Area | 12.47 Ų | Influences membrane permeability and receptor binding. uni.lu |

Molecular Docking Simulations for Ligand-Target Interactions

The primary target for local anesthetics like Myrtecaine is the voltage-gated sodium (Na+) channel. pharmacompass.com Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (Myrtecaine) when it interacts with its macromolecular target. ontosight.ailookchem.com These simulations place the ligand into the binding site of the receptor and score the different poses based on their steric and energetic compatibility. lookchem.com

For local anesthetics, the binding site is located within the inner pore of the Na+ channel. pharmacompass.com Docking studies with other local anesthetics have revealed that key interactions occur with specific amino acid residues. The aromatic ring of the anesthetic typically engages in hydrophobic and π-stacking interactions with residues such as a phenylalanine and a tyrosine in domain IV, segment 6 (IV-S6) of the channel. ontosight.aipharmacompass.com The protonated amine group, a common feature of local anesthetics, is thought to interact with other residues, potentially forming a positive electrostatic barrier that contributes to blocking cation permeation. ontosight.ai

A hypothetical docking simulation of Myrtecaine hydrochloride into a homology model of the human Na+ channel would likely show its bulky bicyclic monoterpene group occupying a hydrophobic pocket within the pore. The protonated diethylaminoethyl group would be positioned to interact with key residues near the channel's selectivity filter, sterically and electrostatically occluding the permeation pathway. ontosight.ai

Table 2: Hypothetical Key Residue Interactions for Myrtecaine in a Voltage-Gated Sodium Channel Binding Site (Note: This table is based on established interactions for other local anesthetics and represents a plausible binding mode for Myrtecaine.)

| Myrtecaine Moiety | Interacting Na+ Channel Residue (Example) | Type of Interaction | Reference for Interaction Type |

| Bicyclic Ring | Phenylalanine (IV-S6) | Hydrophobic (van der Waals) | ontosight.ai |

| Bicyclic Ring | Tyrosine (IV-S6) | Hydrophobic, π-stacking | pharmacompass.com |

| Ether Linkage | Leucine (III-S6) | van der Waals | ontosight.ai |

| Protonated Amine | Aspartate (Selectivity Filter) | Electrostatic (Ionic) | ontosight.ai |

Molecular Dynamics Simulations for Conformational Sampling and Protein Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. cymitquimica.com MD simulations apply the laws of classical mechanics to calculate the motion of every atom in the system, providing detailed information on conformational changes, flexibility, and the influence of the environment (like water and a lipid membrane) on the drug-target complex. researchgate.netdrugfuture.com

For Myrtecaine, MD simulations are invaluable for two main purposes: conformational sampling and studying its interaction with the cell membrane. Myrtecaine has several rotatable bonds, allowing it to adopt numerous conformations. googleapis.comresearchgate.net MD simulations can explore this conformational landscape, identifying the most stable and frequently occurring shapes of the molecule, which is crucial for understanding its "bioactive conformation" — the shape it adopts when binding to its target.

Local anesthetics must traverse the lipid bilayer of the nerve cell membrane to reach their intracellular binding site on the sodium channel. MD simulations of Myrtecaine within a model lipid bilayer (e.g., DMPC or POPC) can reveal how the molecule partitions into and behaves within the membrane. wikipedia.orgcymitquimica.com These simulations can track the location and orientation of both the neutral and protonated forms of Myrtecaine, calculate diffusion coefficients, and determine the effect of the drug on membrane properties like thickness and lipid chain order. cymitquimica.comdrugfuture.com

Table 3: Typical Parameters and Findings from a Molecular Dynamics Simulation of a Local Anesthetic in a Lipid Bilayer (Note: This table presents typical data obtained from MD simulations of local anesthetics like articaine (B41015) and serves as an example of what would be studied for Myrtecaine.)

| Parameter/Analysis | Typical Finding/Observation | Significance for Myrtecaine | Reference for Method |

| Simulation Time | 100-200 ns per simulation | Allows for sufficient sampling of molecular motions. | cymitquimica.com |

| Location in Bilayer | Neutral form penetrates deeper into the hydrophobic core; charged form stays near the lipid headgroups. | Predicts the pathway and mechanism of membrane transport. | cymitquimica.com |

| Effect on Membrane Area | Anesthetics can increase the area per lipid, indicating membrane fluidization. | Relates to the membrane-perturbing effects of the drug. | wikipedia.org |

| Lipid Order Parameter | Can decrease the order of lipid acyl chains, indicating increased membrane fluidity. | Contributes to the overall mechanism of anesthesia. | drugfuture.com |

| Diffusion Coefficient | Quantifies the rate of movement of the anesthetic within the bilayer. | Relates to the speed of onset of the anesthetic effect. | wikipedia.org |

Predictive Modeling of Pharmacological Properties and Structure-Activity Relationships

Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) models, aims to correlate the chemical structure of compounds with their biological activity. For local anesthetics, models can be built to predict properties like anesthetic potency based on physicochemical descriptors such as lipophilicity (logP), pKa, and molecular size.

The structure of Myrtecaine provides a clear basis for analyzing its structure-activity relationship (SAR). Local anesthetics typically consist of a lipophilic part, an intermediate chain (often an ester or amide), and a hydrophilic (ionizable) amine group.

Lipophilic Group: In Myrtecaine, this is the bulky and nonpolar bicyclic monoterpene group derived from myrtenal (B1677600). drugfuture.com This group is critical for the molecule's lipid solubility, which allows it to penetrate the nerve membrane. The specific shape and size of this bicyclic system differentiate Myrtecaine from more common anesthetics with simple aromatic rings.

Intermediate Chain: Myrtecaine possesses an ether linkage in its intermediate chain. The nature of this linker influences the molecule's stability and metabolism.